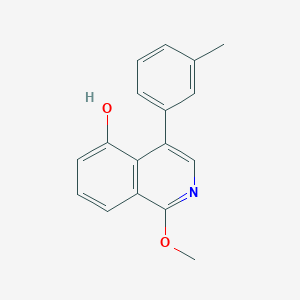
2-(Azepan-1-yl)ethyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(AZEPAN-1-YL)ETHYL 2-PHENYLACETATE is a chemical compound with the molecular formula C14H21NO2 It is known for its unique structure, which includes an azepane ring and a phenylacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(AZEPAN-1-YL)ETHYL 2-PHENYLACETATE typically involves the reaction of azepane with phenylacetic acid under specific conditions. One common method involves the esterification of phenylacetic acid with 2-(azepan-1-yl)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of 2-(AZEPAN-1-YL)ETHYL 2-PHENYLACETATE may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(AZEPAN-1-YL)ETHYL 2-PHENYLACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
2-(AZEPAN-1-YL)ETHYL 2-PHENYLACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(AZEPAN-1-YL)ETHYL 2-PHENYLACETATE involves its interaction with specific molecular targets and pathways. For instance, it may exhibit phospholipase C-like activity, leading to the hydrolysis of phospholipids and the formation of diacylglycerol and other products. This activity can influence various cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(AZEPAN-1-YL)ETHYL METHACRYLATE: Similar in structure but contains a methacrylate group instead of a phenylacetate group.
2-(AZEPAN-1-YL)ETHYL 2-METHYLPROP-2-ENOATE: Another related compound with a different ester group.
Uniqueness
2-(AZEPAN-1-YL)ETHYL 2-PHENYLACETATE is unique due to its combination of an azepane ring and a phenylacetate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
90236-71-8 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-(azepan-1-yl)ethyl 2-phenylacetate |
InChI |
InChI=1S/C16H23NO2/c18-16(14-15-8-4-3-5-9-15)19-13-12-17-10-6-1-2-7-11-17/h3-5,8-9H,1-2,6-7,10-14H2 |
InChI Key |
FFUVQJFIOGYMKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCOC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



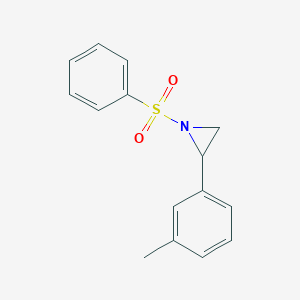


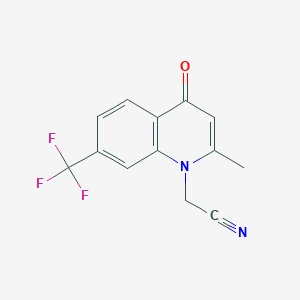
![3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11853137.png)


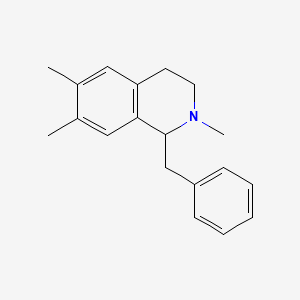
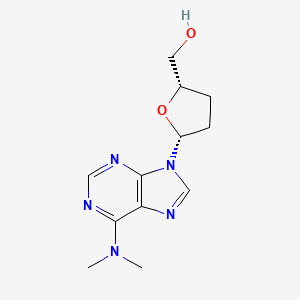
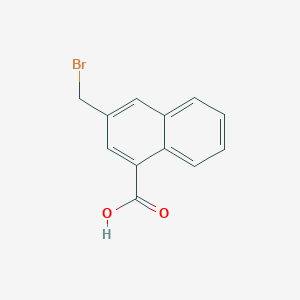
![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)

